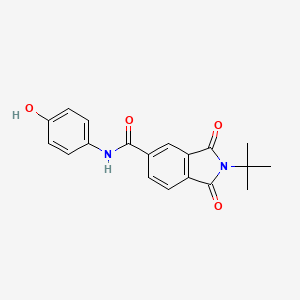

![molecular formula C20H27N5O2 B5577383 N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine and pyrimidinamine derivatives are widely studied for their pharmacological properties and potential therapeutic applications. The interest in these compounds stems from their diverse biological activities and the ability to modulate various receptors and enzymes within the body.

Synthesis Analysis

The synthesis of piperazine and pyrimidinamine derivatives often involves nucleophilic substitution reactions, amide bond formation, and the use of various catalysts to enhance reaction efficiency. For instance, compounds with high affinity for serotonin and dopamine receptors were synthesized through reactions involving ethyl chloroformate and triethylamine, indicating the utility of these reagents in crafting complex molecular structures (Zhuang et al., 1994).

Molecular Structure Analysis

Crystallographic and spectroscopic analyses are crucial for elucidating the molecular structure of piperazine and pyrimidinamine derivatives. Such studies have revealed that the conformation of the piperazine ring and the spatial arrangement of substituents significantly influence the compound's biological activity and receptor affinity (Anthal et al., 2018).

Chemical Reactions and Properties

Piperazine and pyrimidinamine derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, to produce compounds with targeted biological activities. These reactions are often tailored to introduce specific functional groups that enhance receptor binding or modulate pharmacokinetic properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of methoxy groups and the length of alkyl chains can affect the compound's solubility in different solvents, which is crucial for its bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of piperazine and pyrimidinamine derivatives with biological targets are key determinants of their pharmacological profile. Studies have demonstrated that modifications to the piperazine ring or the pyrimidinamine moiety can lead to significant changes in the compound's affinity for specific receptors, highlighting the importance of chemical properties in drug design and development.

- Zhuang et al., 1994: Derivatives of piperazines as 5-HT1A ligands (link to paper).

- Anthal et al., 2018: Crystal structure analysis of a piperazine derivative (link to paper).

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine and its analogs have been explored extensively in the development of radioligands for positron emission tomography (PET) imaging. These compounds, including [18F]p-MPPF, are utilized for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. The research encompasses chemistry, radiochemistry, animal studies, and human PET data, providing insights into the serotonergic system's function and potential abnormalities in various disorders. Such studies have been foundational in understanding serotonergic neurotransmission mechanisms, highlighting the compound's value in neuroscience research (Plenevaux et al., 2000).

Inhibition of Serotonin Receptors

Research has also focused on the compound's role as a potent and selective antagonist of serotonin (5-HT) receptors, particularly in studies related to the dorsal raphe nucleus. This specificity allows for the precise modulation of serotonin levels, offering potential therapeutic avenues for conditions influenced by serotonin dysregulation. The compound's action in inhibiting serotonin-induced neuronal firing provides a tool for dissecting the serotonergic system's contributions to mood regulation, anxiety, and other psychiatric conditions (Craven, Grahame-Smith, & Newberry, 1994).

Propriétés

IUPAC Name |

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-21-18-14-19(23-15(2)22-18)24-9-11-25(12-10-24)20(26)13-16-5-7-17(27-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMENVQCBTNVCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)